2-((3-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate
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Description
The compound is a derivative of benzoic acid, which is a common component in a variety of drugs, food additives, and dyes . It contains a bromobenzyl group and a chlorobenzoate group, suggesting it may have properties similar to other halogenated benzoic acids.
Synthesis Analysis
While the specific synthesis process for this compound is not available, benzoic acid derivatives are often prepared by the oxidation of the corresponding toluene derivative . The bromobenzyl and chlorobenzoate groups could potentially be added through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. It would be beneficial to have a 3D model or a 2D Mol file for a more accurate analysis .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. For example, the carboxylic acid group in benzoic acid can react with bases, and the halogen atoms (bromine and chlorine) on the benzyl and benzoate groups could potentially be displaced in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, benzoic acid is a white solid with a melting point of 142°C and a boiling point of 285°C . The presence of the bromobenzyl and chlorobenzoate groups could alter these properties.Safety and Hazards
Properties
IUPAC Name |
[2-[(3-bromophenyl)methylamino]-2-oxoethyl] 2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClNO3/c17-12-5-3-4-11(8-12)9-19-15(20)10-22-16(21)13-6-1-2-7-14(13)18/h1-8H,9-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFFJBVTZVYSPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC(=O)NCC2=CC(=CC=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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